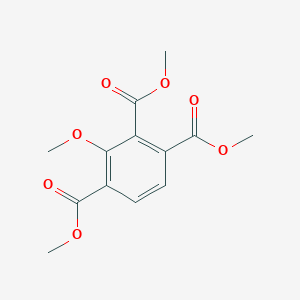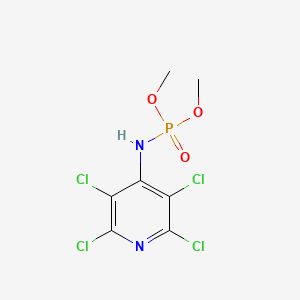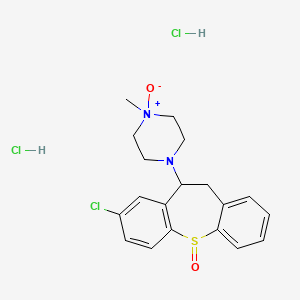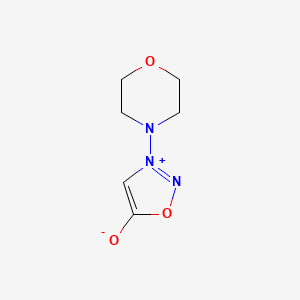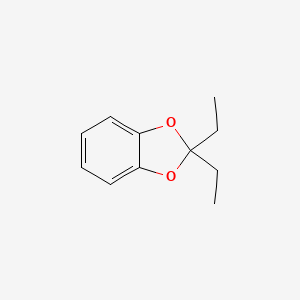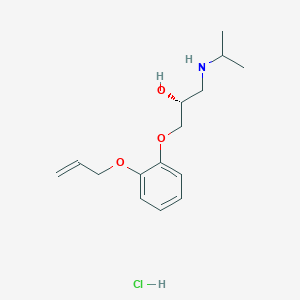
(R)-(3-(2-(Allyloxy)phenoxy)-2-hydroxypropyl)isopropylammonium chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-(3-(2-(Allyloxy)phenoxy)-2-hydroxypropyl)isopropylammonium chloride is a chemical compound known for its unique structure and properties. This compound is characterized by the presence of an allyloxy group, a phenoxy group, and a hydroxypropyl group, all attached to an isopropylammonium chloride moiety. It is used in various scientific research applications due to its reactivity and potential biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-(3-(2-(Allyloxy)phenoxy)-2-hydroxypropyl)isopropylammonium chloride typically involves a multi-step process. The initial step often includes the preparation of the allyloxyphenol intermediate. This intermediate is then reacted with an appropriate epoxide under basic conditions to form the hydroxypropyl derivative. The final step involves the quaternization of the amine group with isopropyl chloride to yield the desired ammonium chloride salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.
化学反应分析
Types of Reactions
®-(3-(2-(Allyloxy)phenoxy)-2-hydroxypropyl)isopropylammonium chloride undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The allyloxy group can be reduced to an alkyl group using hydrogenation catalysts such as palladium on carbon.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions, where the allyloxy group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas in the presence of palladium on carbon.
Substitution: Nucleophiles such as halides or amines in polar aprotic solvents like dimethyl sulfoxide.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde derivative.
Reduction: Formation of a saturated alkyl derivative.
Substitution: Formation of various substituted phenoxy derivatives depending on the nucleophile used.
科学研究应用
®-(3-(2-(Allyloxy)phenoxy)-2-hydroxypropyl)isopropylammonium chloride has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical processes.
作用机制
The mechanism of action of ®-(3-(2-(Allyloxy)phenoxy)-2-hydroxypropyl)isopropylammonium chloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The hydroxypropyl group may facilitate its binding to hydrophilic sites, while the phenoxy and allyloxy groups may interact with hydrophobic regions of the target molecules.
相似化合物的比较
Similar Compounds
- ®-(3-(2-(Methoxy)phenoxy)-2-hydroxypropyl)isopropylammonium chloride
- ®-(3-(2-(Ethoxy)phenoxy)-2-hydroxypropyl)isopropylammonium chloride
- ®-(3-(2-(Propoxy)phenoxy)-2-hydroxypropyl)isopropylammonium chloride
Uniqueness
®-(3-(2-(Allyloxy)phenoxy)-2-hydroxypropyl)isopropylammonium chloride is unique due to the presence of the allyloxy group, which imparts distinct reactivity and biological properties compared to its methoxy, ethoxy, and propoxy analogs. This uniqueness makes it a valuable compound for specific research applications where these properties are desired.
属性
CAS 编号 |
29208-41-1 |
|---|---|
分子式 |
C15H24ClNO3 |
分子量 |
301.81 g/mol |
IUPAC 名称 |
(2R)-1-(propan-2-ylamino)-3-(2-prop-2-enoxyphenoxy)propan-2-ol;hydrochloride |
InChI |
InChI=1S/C15H23NO3.ClH/c1-4-9-18-14-7-5-6-8-15(14)19-11-13(17)10-16-12(2)3;/h4-8,12-13,16-17H,1,9-11H2,2-3H3;1H/t13-;/m1./s1 |
InChI 键 |
COAJXCLTPGGDAJ-BTQNPOSSSA-N |
手性 SMILES |
CC(C)NC[C@H](COC1=CC=CC=C1OCC=C)O.Cl |
规范 SMILES |
CC(C)NCC(COC1=CC=CC=C1OCC=C)O.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


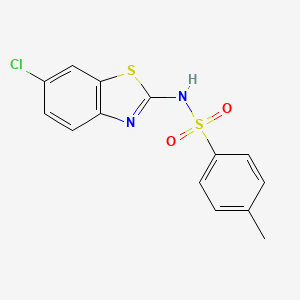

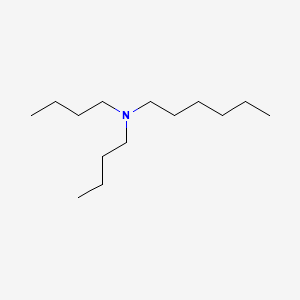
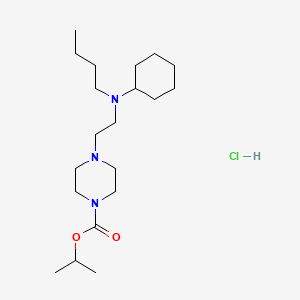

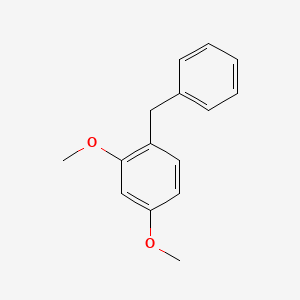
![3-Chloro-1-[4-(propan-2-yl)phenyl]propan-1-one](/img/structure/B14690386.png)

